

Structural Elucidation and Spectral Analysis of 2-(4-Methylphenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-(4-Methylphenoxy)-5-nitropyridine

CAS No.: 28232-34-0

Cat. No.: B3121268

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Executive Summary

Compound: **2-(4-Methylphenoxy)-5-nitropyridine** CAS: 14963-96-3 Molecular Formula:

Molecular Weight: 230.22 g/mol [1][2]

This technical guide details the

¹H NMR characterization of **2-(4-methylphenoxy)-5-nitropyridine**, a critical scaffold in medicinal chemistry often utilized for its ether linkage and nitro-handle for further reduction/functionalization.[1] The analysis focuses on the distinct electronic environments created by the electron-withdrawing nitro group on the pyridine ring versus the electron-donating methyl group on the phenoxy ring.[1]

Synthesis & Sample Preparation Context

To accurately interpret the spectrum, one must understand the origin of the sample. This compound is typically synthesized via Nucleophilic Aromatic Substitution (

).[1]

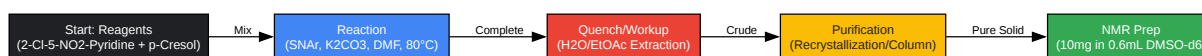
Reaction: 2-Chloro-5-nitropyridine +

-Cresol

Product[1]

Experimental Workflow (DOT Visualization)

The following workflow outlines the critical path from synthesis to NMR tube, highlighting potential impurities (unreacted starting materials) that may appear in the spectrum.



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Figure 1: Synthesis and NMR preparation workflow. Impurities from the 'Start' node (e.g., p-cresol methyl @ 2.2 ppm) are common artifacts.

Sample Preparation Protocol

- Solvent Selection: DMSO-d

is the preferred solvent.[1] Nitro-aromatics often exhibit poor solubility in CDCl

, leading to broadened peaks or aggregation effects.[1] DMSO-d

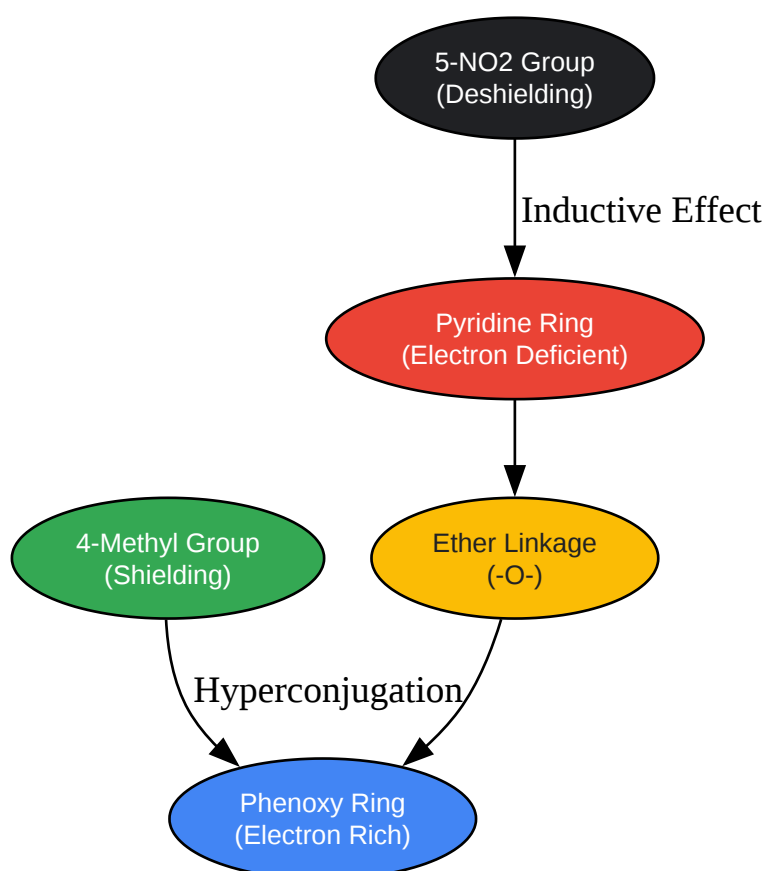
ensures sharp resolution of the aromatic doublets.[1]

- Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.
- Filtration: If the solution is cloudy (common if inorganic salts from the reaction remain), filter through a cotton plug into the NMR tube to prevent magnetic field inhomogeneity (shimming issues).

Structural Analysis & Assignments

The molecule consists of two distinct aromatic systems linked by an oxygen atom.[1] The pyridine ring is electron-deficient (deshielded), while the phenoxy ring is electron-rich (shielded).

Molecular Connectivity Diagram



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Figure 2: Electronic connectivity influencing chemical shifts.[1]

Detailed Spectral Assignment (400 MHz, DMSO-d)

Position	Proton Type	Chemical Shift (, ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment Logic
H-6	Pyridine	9.05	Doublet (d)	1H		Most deshielded. [1] to Nitrogen and ortho to [1]
H-4	Pyridine	8.46	Doublet of Doublets (dd)	1H		Deshielded by ortho [1] Couples to H-3 (ortho) and H-6 (meta).
H-3'/5'	Phenoxy	7.23	Doublet (d)	2H		Part of AA'BB' system.[1] Meta to ether oxygen.[1]
H-3	Pyridine	7.12	Doublet (d)	1H		Shielded by adjacent ether oxygen.[1] Upfield of other pyridine protons.[1]

H-2'/6'	Phenoxy	7.05	Doublet (d)	2H		Part of AA'BB' system. ^[1] Ortho to ether oxygen (resonance donation). ^[1]
-CH	Methyl	2.34	Singlet (s)	3H	-	Characteristic benzylic methyl on p-tolyl ring. ^[1]

*Note: The phenoxy protons form an AA'BB' system.^[1] While they often appear as doublets in lower field instruments, they are technically higher-order multiplets.^[1]

Technical Interpretation & Validation

The Pyridine Region (Downfield)

The pyridine protons exhibit a classic AMX spin system (or ABX depending on field strength), but due to the substitution pattern (2,5-disubstituted), it simplifies:

- H-6 (9.05 ppm): This proton is isolated between the ring nitrogen and the nitro group.^[1] It shows a small coupling constant (Hz) to H-4.^[1] Its extreme downfield shift is diagnostic of the 5-nitro-pyridine core.^[1]
- H-4 (8.46 ppm): Located between the nitro group and H-3.^[1] It shows a large ortho-coupling to H-3 (Hz) and a small meta-coupling to H-6.^[1]
- H-3 (7.12 ppm): This proton is significantly upfield compared to the others.^[1] The ether oxygen at position 2 donates electron density into the ring via resonance, specifically

shielding the ortho (H-3) and para (H-5, which is substituted here) positions.

The Phenoxy Region (Mid-field)

The

-tolyl moiety displays a second-order AA'BB' system:

- H-2'/6' (7.05 ppm): These protons are ortho to the oxygen.[1] Oxygen is an electron donor by resonance, shielding these protons relative to benzene (7.36 ppm).[1]
- H-3'/5' (7.23 ppm): These are meta to the oxygen and ortho to the methyl group.[1] They are less shielded than the 2'/6' protons.[1]
- Differentiation: You can distinguish the phenoxy doublets from the pyridine H-3 doublet by integration (2H vs 1H).[1]

Conformational Effects

X-ray crystallography of this specific molecule reveals a dihedral angle of $\sim 61^\circ$ between the pyridine and benzene rings.[1][2]

- Implication: The rings are not coplanar.[1] This reduces the conjugation between the oxygen lone pair and the pyridine ring.
- Spectral Consequence: If the rings were planar, H-3 would be even more shielded.[1] The observed shift (7.12 ppm) reflects this twisted conformation, balancing resonance shielding with the inductive withdrawing effect of the nitropyridine core.

Troubleshooting & Impurities

When analyzing your spectrum, check for these common artifacts from the synthesis workflow:

Signal (ppm)	Source	Diagnosis/Remedy
2.21 (s)	-Cresol (Methyl)	Unreacted starting material.[1] Check for aromatic signals at 6.7/7.0 ppm.[1]
10.0+ (br)	Phenolic -OH	Unreacted -cresol.[1] Disappears with shake.[1]
8.0 - 9.2	2-Cl-5-NO -Pyridine	Unreacted electrophile.[1] Look for different splitting in the downfield region.
2.50 (quint)	DMSO-d	Residual solvent peak (Reference).[1]
3.33 (br s)	H O	Water in DMSO.[1]

References

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- To cite this document: BenchChem. [Structural Elucidation and Spectral Analysis of 2-(4-Methylphenoxy)-5-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3121268/docs#structural-elucidation-and-spectral-analysis-of-2-4-methylphenoxy-5-nitropyridine>]

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